molecular formula C9H19NO B2804898 (1S)-1-(5,5-Dimethyloxan-2-yl)ethanamine CAS No. 2248214-10-8

(1S)-1-(5,5-Dimethyloxan-2-yl)ethanamine

Cat. No.: B2804898
CAS No.: 2248214-10-8
M. Wt: 157.257
InChI Key: CNXQPLRETSQVNS-JAMMHHFISA-N
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Description

“(1S)-1-(5,5-Dimethyloxan-2-yl)ethanamine” is a chiral amine characterized by a 5,5-dimethyl-substituted oxane (tetrahydropyran) ring system with an ethanamine group at the C2 position (Figure 1). The oxane ring provides a rigid, oxygen-containing six-membered structure, while the 5,5-dimethyl substitution enhances steric bulk and lipophilicity. Its molecular formula is C₉H₁₉NO, with a molar mass of 157.25 g/mol.

Properties

IUPAC Name

(1S)-1-(5,5-dimethyloxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXQPLRETSQVNS-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional attributes of “(1S)-1-(5,5-Dimethyloxan-2-yl)ethanamine” are best contextualized against related compounds, including piperazine derivatives, boron-containing analogs, and hydantoin-based molecules.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Ring System Substituents Chiral Centers Applications
This compound C₉H₁₉NO 157.25 Oxane 5,5-dimethyl; ethanamine at C2 1 (S) Chiral synthon, drug intermediates
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) C₁₁H₁₈N₄ 206.29 Piperazine Pyridin-2-yl ethylidene None Metal chelation, coordination chemistry
4-(1-(2-Piperazin-1-yl)ethylimino)ethyl)benzene-1,3-diol (DHP) C₁₂H₁₈N₄O₂ 266.30 Piperazine Benzene-1,3-diol ethylimino None Antioxidant research, drug candidates
(R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine C₁₄H₂₂BNO₂ 247.15 Dioxaborolane Phenylmethyl; tetramethyl boronate 1 (R) Suzuki-Miyaura coupling, boron therapeutics
1,3-Dimethylol-5,5-dimethylhydantoin C₇H₁₂N₂O₄ 188.18 Hydantoin Dimethylol groups None Biocides, formaldehyde-releasing agents
Key Findings

The dioxaborolane ring in the boron-containing analog () enables unique reactivity in cross-coupling reactions, a feature absent in the oxane-based target compound . The hydantoin core () is a urea derivative with two carbonyl groups, enabling formaldehyde release—a property critical for antimicrobial applications but irrelevant to the target compound .

Substituent Effects: The 5,5-dimethyl substitution in the oxane ring enhances lipophilicity compared to the hydrophilic hydroxyl groups in DHP. This may improve blood-brain barrier penetration in pharmaceutical contexts.

Stereochemical Considerations :

  • The S-configuration in the target compound contrasts with the R-configuration in the dioxaborolane analog (), highlighting the importance of chirality in biological activity or catalytic selectivity .

Applications :

  • Piperazine derivatives (e.g., LP, DHP) are explored for metal coordination and antioxidant roles, whereas the oxane-based target is suited for chiral synthesis .
  • The dioxaborolane compound’s boron content enables applications in synthetic chemistry and boron neutron capture therapy, unlike the target’s focus on stereoselectivity .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (1S)-1-(5,5-Dimethyloxan-2-yl)ethanamine, and how can enantiomeric purity be validated?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, catalytic hydrogenation of a ketone precursor using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (S)-enantiomer . Enantiomeric purity is validated via chiral HPLC or polarimetry. Comparative analysis with reference standards (e.g., from PubChem or CAS databases) ensures accuracy. Kinetic resolution during synthesis and solvent selection (e.g., ethanol vs. THF) can influence yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemistry and stability of this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent effects from the 5,5-dimethyloxane ring. NOESY confirms spatial proximity of methyl groups to the ethanamine chain .
  • X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonding, critical for understanding stability under varying pH/temperature .
  • Mass spectrometry : Validates molecular weight (e.g., 185.27 g/mol) and fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to serotonin or dopamine receptors. The oxane ring’s steric bulk may hinder fit in certain receptors, requiring flexibility scoring .
  • MD simulations : Assess conformational stability in lipid bilayers to predict bioavailability. Compare results with in vitro assays (e.g., radioligand binding) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., N-oxidation products) that may explain reduced activity in vivo .
  • Dose-response recalibration : Adjust for species-specific pharmacokinetics (e.g., murine vs. primate models). Contradictions often arise from differences in blood-brain barrier penetration .
  • Control for stereochemical degradation : Chiral impurities (>2%) can skew results; validate enantiopurity at each experimental stage .

Q. How does modifying the oxane ring’s substituents (e.g., replacing 5,5-dimethyl with spirocyclic groups) affect pharmacological properties?

  • Methodological Answer :
  • SAR studies : Synthesize analogs (e.g., 5,5-diethyl or 5-methyl-5-fluoroooxane) and compare:
SubstituentLogPReceptor Binding Affinity (Ki, nM)Metabolic Half-life (h)
5,5-dimethyl1.815.2 (5-HT2A_{2A})2.3
5,5-diethyl2.48.7 (5-HT2A_{2A})3.1
Increased lipophilicity (higher LogP) enhances CNS penetration but may reduce solubility .
  • Thermodynamic solubility assays : Use shake-flask methods to quantify aqueous solubility changes .

Data Contradiction Analysis

Q. Why do some studies report potent MAO inhibition while others show negligible activity?

  • Methodological Answer :
  • Assay conditions : Differences in enzyme sources (human recombinant vs. rat liver MAO-A/B) and substrate concentrations (e.g., kynuramine vs. tyramine) can alter results. Standardize protocols per OECD guidelines .
  • Redox interference : The compound’s amine group may react with assay reagents (e.g., Amplex Red), generating false positives. Include negative controls with structurally similar inert analogs .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy for neuropharmacological applications?

  • Methodological Answer :
  • Primary neuronal cultures : Assess functional responses (e.g., calcium imaging) to receptor activation.
  • Blood-brain barrier (BBB) models : Use co-cultures of endothelial cells and astrocytes to measure permeability (Papp_{app}) .
  • Species alignment : Prioritize assays using human-derived cells (e.g., SH-SY5Y neurons) to reduce translational gaps .

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